1-Fluoro-4-nitro-2-vinylbenzene
Description
1-Fluoro-4-nitro-2-vinylbenzene (CAS No. 5153-69-5) is a nitro-substituted aromatic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . Structurally, it features a fluorine atom at the 1-position, a nitro group at the 4-position, and a vinyl group at the 2-position of the benzene ring. The compound’s reactivity is influenced by the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom, which direct electrophilic substitution reactions to specific ring positions. The vinyl group (-CH=CH₂) enhances its utility as a precursor in polymerization or cross-coupling reactions, particularly in pharmaceutical and materials science research .
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIKMWLDURIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-nitro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-vinylbenzene to introduce the nitro group . The reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and fluoro groups influence the reactivity and orientation of incoming electrophiles.
Oxidation: The vinyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas and Pd-BaSO4 catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 1-Fluoro-4-amino-2-vinylbenzene.
Oxidation: 1-Fluoro-4-nitro-2-formylbenzene or 1-fluoro-4-nitro-2-carboxybenzene.
Scientific Research Applications
1-Fluoro-4-nitro-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-fluoro-4-nitro-2-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluoro group is electron-withdrawing, which affects the electron density of the benzene ring and influences the reactivity of the compound. The nitro group is also electron-withdrawing and can participate in resonance stabilization, making the compound more susceptible to nucleophilic attack . The vinyl group can undergo addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Key Properties :
- Solubility : Typically stored in solution form (e.g., 25 µL at 10 mM) for research use .
- Storage : Stable at room temperature under sealed, moisture-free conditions .
- Applications : Investigated for use in heterocyclic chemistry, chiral synthesis, and bioorganic applications (e.g., nucleoside analogs) .
Comparison with Similar Compounds
Structural Analogs with Nitro and Fluorine Substituents
1-Fluoro-4-nitrobenzene (CAS No. 350-46-9)
- Structure : Lacks the vinyl group at the 2-position.
- Molecular Weight : 141.11 g/mol .
- Reactivity : Simpler structure reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution (NAS) compared to the vinyl-containing analog.
- Applications : Widely used as a building block in agrochemicals and dyes .
1-Fluoro-2-methoxy-4-nitrobenzene (CAS No. 179816-26-3)
- Structure : Features a methoxy (-OCH₃) group instead of vinyl.
- Molecular Weight : 201.14 g/mol .
- Reactivity : Methoxy’s electron-donating nature reduces ring activation compared to the electron-withdrawing vinyl group.
- Safety : Requires stringent handling (P201, P202 precautions) due to nitro group toxicity .
Positional Isomers
1-Fluoro-3-(2-nitrovinyl)benzene (CAS No. 705-84-0)
4-Fluoro-2-methyl-6-nitrophenol (CAS No. 1588441-30-8)
- Structure : Hydroxyl (-OH) and methyl (-CH₃) groups introduce hydrogen-bonding and steric effects.
- Molecular Weight : 187.13 g/mol .
- Reactivity: Phenolic -OH increases acidity (pKa ~8–10), enabling deprotonation in basic conditions.
Functional Group Variations
4-Fluoro-P2NP (1-(4-Fluorophenyl)-2-nitropropene, CAS No. N/A)
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene (CAS No. 1286734-82-4)
- Structure : Bromine and methyl substituents introduce steric bulk and alter electronic effects.
- Molecular Weight : 250.02 g/mol .
Data Tables
Table 1: Comparative Physical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 5153-69-5 | C₈H₆FNO₂ | 167.14 | -F, -NO₂, -CH=CH₂ |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.11 | -F, -NO₂ |
| 1-Fluoro-3-(2-nitrovinyl)benzene | 705-84-0 | C₈H₆FNO₂ | 167.14 | -F, -NO₂, -CH=CH₂ (meta) |
| 4-Fluoro-P2NP | N/A | C₉H₈FNO₂ | 195.17 | -F, -NO₂, -CH₂-C(NO₂)=CH₂ |
Key Research Findings
- Synthetic Challenges : The vinyl group in this compound complicates purification due to polymerization risks .
- Thermal Stability : Nitrovinyl derivatives decompose at ~200°C, requiring controlled storage .
- Regioselectivity : Positional isomers (e.g., 1-Fluoro-3-(2-nitrovinyl)benzene) show divergent reactivity in Suzuki-Miyaura coupling .
Biological Activity
1-Fluoro-4-nitro-2-vinylbenzene (CAS No. 1021389-54-7) is an aromatic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by a vinyl group attached to a benzene ring that also contains a nitro group and a fluorine atom. Its molecular formula is with a molecular weight of approximately 167.14 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study published in PubMed highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and activation of caspase pathways .
The proposed mechanism of action involves:
- Generation of ROS : The nitro group is believed to play a crucial role in the formation of ROS, which are responsible for inducing oxidative stress in cells.
- Induction of Apoptosis : The accumulation of ROS activates apoptotic signaling pathways, leading to cell death.
- Inhibition of Cell Proliferation : Studies suggest that the compound inhibits key cellular pathways involved in cell division, thereby preventing tumor growth .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating strong antimicrobial properties.
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound at concentrations ranging from 10 µM to 100 µM resulted in significant reductions in cell viability, with IC50 values calculated at approximately 30 µM. Morphological assessments revealed characteristic apoptotic features such as cell shrinkage and nuclear condensation.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1021389-54-7 |
| Molecular Formula | C8H6FNO2 |
| Molecular Weight | 167.14 g/mol |
| Antimicrobial MIC | 50 µg/mL |
| Cancer Cell IC50 | ~30 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-Fluoro-4-nitro-2-vinylbenzene, and what parameters are critical for optimizing yield?
- Methodology : Begin with fluorobenzene derivatives and introduce the nitro group via nitration under controlled conditions (e.g., mixed acid at low temperatures, as described for 1-fluoro-2,4-dinitrobenzene) . The vinyl group can be introduced via palladium-catalyzed cross-coupling (e.g., Heck reaction) using styrene derivatives. Key parameters include catalyst choice (Pd(OAc)₂ or PdCl₂), ligand selection (e.g., PPh₃), and reaction temperature (80–120°C to avoid nitro group decomposition). Monitor regioselectivity using ¹⁹F NMR to confirm substitution patterns .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Use ¹H/¹⁹F NMR to confirm substituent positions (e.g., fluorine at C1, nitro at C4, vinyl at C2). IR spectroscopy identifies nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). GC-MS verifies molecular ion peaks (expected m/z ~195) and fragmentation patterns. For crystalline samples, X-ray diffraction (as applied to structurally similar chloro-nitro compounds) resolves bond angles and stereoelectronic effects .
Q. What are the primary applications of this compound as a synthetic intermediate?
- Applications : The vinyl group enables participation in Diels-Alder reactions or polymerization, while the nitro group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). Analogous to 1-fluoro-2,4-dinitrobenzene (FDNB), it may serve as a precursor for bioactive molecules or fluorescent probes .
Advanced Research Questions
Q. How do electronic effects of the nitro and fluorine substituents influence reactivity in electrophilic substitution?
- Analysis : The nitro group deactivates the ring and directs electrophiles to the meta position relative to itself, while fluorine (ortho/para-directing but deactivating) competes. Computational studies (DFT) predict dominant nitro-directed meta substitution. Experimental validation via bromination or nitrosylation can map regioselectivity, with LC-MS tracking product distributions .
Q. What strategies resolve contradictions in catalytic efficiency for vinyl group functionalization across studies?
- Methodology : Conduct design of experiments (DOE) to isolate variables (e.g., solvent polarity, ligand steric effects). Compare Pd-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) in Suzuki-Miyaura couplings. Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps. Reference crystal structure analyses (e.g., C–Cl/N–O bond angles) to explain steric hindrance in analogous systems .
Q. How can competing side reactions during vinyl group installation be minimized?
- Optimization : Employ directing groups (e.g., boronates) to pre-organize the substrate for coupling. Use low-temperature Sonogashira conditions for alkyne insertion. Additives like tetrabutylammonium iodide (TBAI) improve catalyst stability. Monitor byproducts (e.g., dehalogenated intermediates) via HPLC and adjust reaction time accordingly .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Resolution : Polymorphism and impurities (e.g., residual Pd) affect thermal properties. Recrystallize samples from non-polar solvents (hexane/ethyl acetate) and characterize via DSC. Compare with structurally related compounds (e.g., 1-fluoro-4-nitrobenzene, mp 26–28°C) to identify trends in substituent effects on crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
